

# Pranazepide (CAS Number: 150408-73-4): A Technical Whitepaper

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## Compound of Interest

Compound Name: *Pranazepide*

Cat. No.: *B1678045*

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## Abstract

**Pranazepide**, also known as FK-480, is a potent and selective, non-peptide antagonist of the cholecystokinin A (CCK-A) receptor. Developed as a potential therapeutic agent for digestive disorders, particularly pancreatitis, its mechanism of action involves the competitive inhibition of the physiological effects mediated by cholecystokinin (CCK) at the CCK-A receptor. This document provides a comprehensive technical overview of **Pranazepide**, including its pharmacological properties, underlying signaling pathways, experimental protocols for its evaluation, and a summary of its synthesis.

## Introduction

**Pranazepide** (CAS: 150408-73-4) is a tricyclic 1,4-benzodiazepine derivative that has been investigated for its therapeutic potential in gastrointestinal disorders.[1] Its primary pharmacological action is the selective antagonism of the cholecystokinin A (CCK-A) receptor, a G-protein coupled receptor predominantly found in peripheral tissues such as the pancreas, gallbladder, and gastrointestinal smooth muscle.[2] By blocking the action of CCK, a key regulator of pancreatic enzyme secretion and gallbladder contraction, **Pranazepide** was explored for the management of conditions like chronic pancreatitis.[1][3]

## Mechanism of Action: CCK-A Receptor Antagonism

**Pranazepide** exerts its effects by competitively binding to the CCK-A receptor, thereby preventing the binding of its endogenous ligand, cholecystokinin. This blockade inhibits the downstream signaling cascade typically initiated by CCK-A receptor activation.

## Cholecystokinin A Receptor Signaling Pathway

The CCK-A receptor is a Gq-protein coupled receptor. Upon activation by CCK, the Gq alpha subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two secondary messengers: inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca<sup>2+</sup>). The increased intracellular Ca<sup>2+</sup> and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to the physiological response, such as pancreatic enzyme secretion.

**Pranazepide**, by blocking the initial receptor activation, prevents this entire cascade.



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**Figure 1: Pranazepide's Inhibition of the CCK-A Receptor Signaling Pathway.**

## In Vitro Pharmacology

The in vitro activity of **Pranazepide** has been characterized primarily through radioligand binding assays to determine its affinity and selectivity for CCK receptor subtypes.

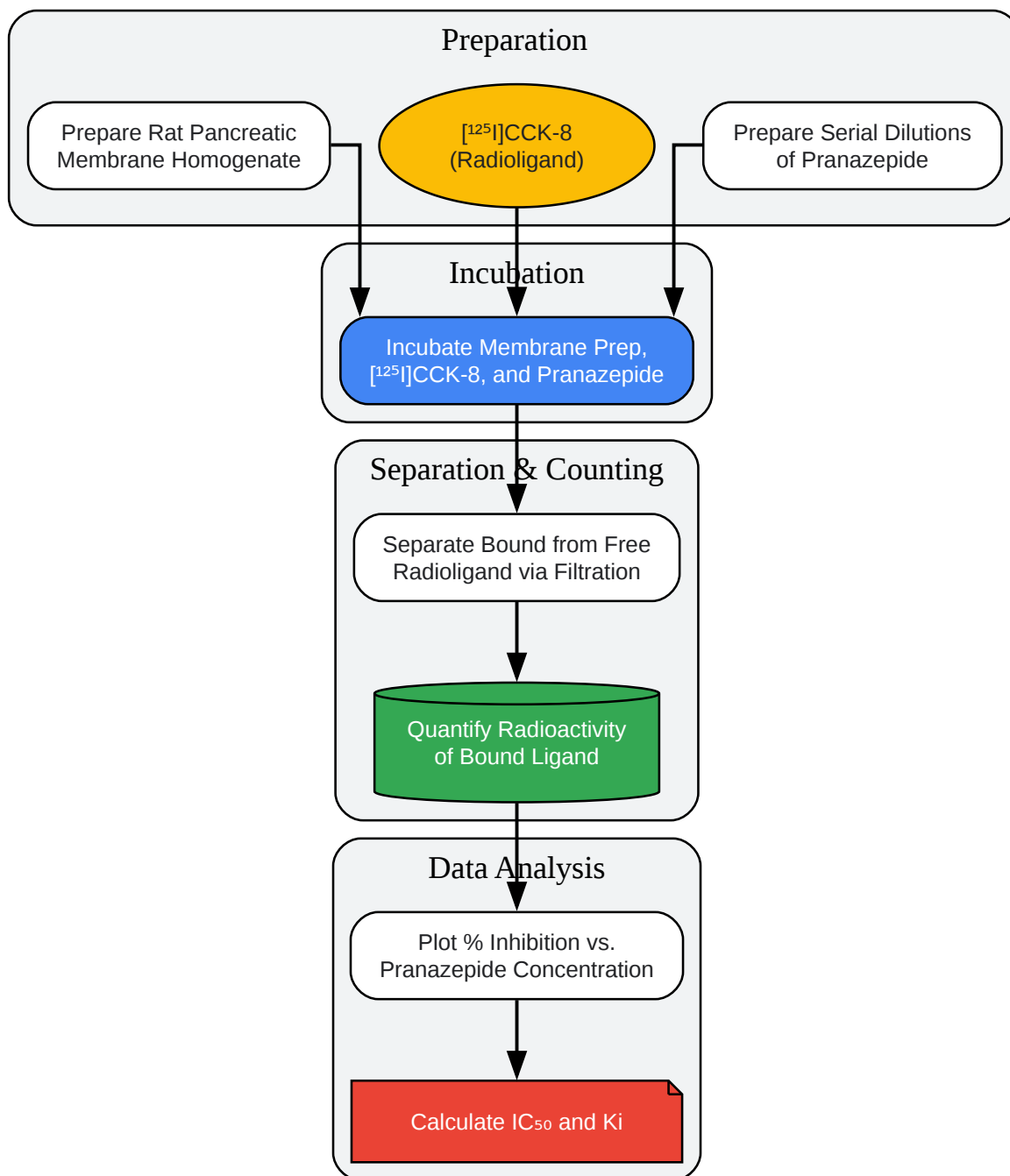
## Quantitative Data: Binding Affinity

Compound	Receptor	Assay Type	Radioligand	Tissue Source	IC50 (nM)	Ki (nM)	Selectivity (CCK-B/CCK-A)
Pranazepide (FK-480)	CCK-A	Competitive Binding	[ <sup>125</sup> I]CCK-8	Rat Pancreatic Membranes	Data not available	Data not available	>1000-fold
Pranazepide (FK-480)	CCK-B	Competitive Binding	[ <sup>125</sup> I]CCK-8	Data not available	Data not available	Data not available	

Note: Specific IC50 and Ki values were not found in the reviewed literature, however, the high selectivity for the CCK-A receptor is consistently reported.

## Experimental Protocol: Radioligand Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a receptor.<sup>[4]</sup>



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**Figure 2:** Workflow for a Radioligand Binding Assay to Determine **Pranazepide's** Affinity.

Methodology:

- **Membrane Preparation:** Pancreatic tissue from rats is homogenized and centrifuged to isolate the cell membrane fraction containing the CCK-A receptors.
- **Incubation:** A constant concentration of the radioligand, [ $^{125}$ I]CCK-8, is incubated with the membrane preparation in the presence of varying concentrations of **Pranazepide**.
- **Separation:** The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
- **Quantification:** The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a gamma counter.
- **Data Analysis:** The concentration of **Pranazepide** that inhibits 50% of the specific binding of [ $^{125}$ I]CCK-8 (IC<sub>50</sub>) is determined by non-linear regression analysis. The inhibition constant (K<sub>i</sub>) can then be calculated using the Cheng-Prusoff equation.

## In Vivo Pharmacology

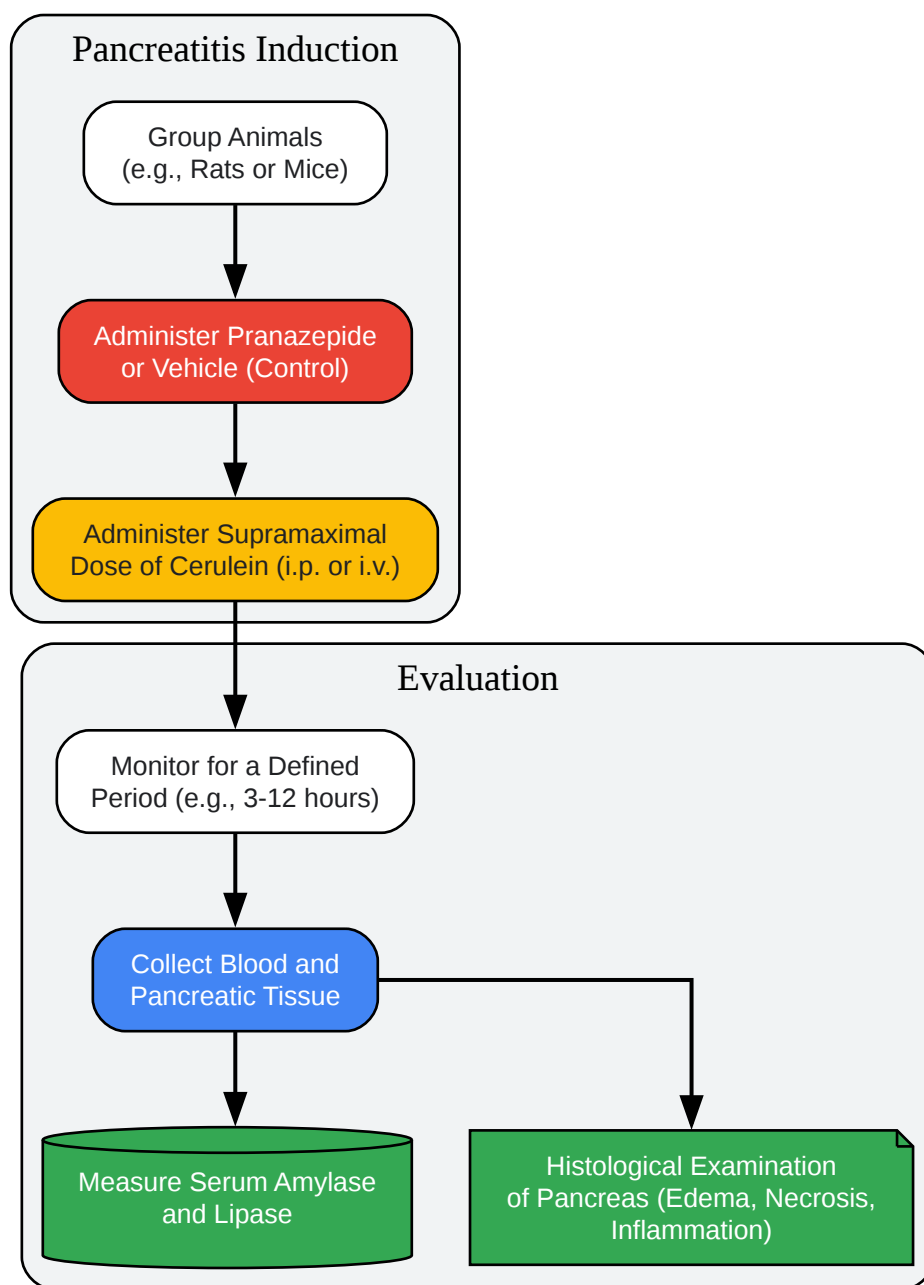
The in vivo efficacy of **Pranazepide** has been evaluated in animal models of pancreatic function and pancreatitis.

## Quantitative Data: In Vivo Efficacy

Species	Model	Agonist	Pranazepide (FK-480) Dose	Effect	ID50
Rat	Pancreatic Secretion	CCK-8 (0.06 µg/kg/h, IV)	0.0016-1.0 mg/kg/h, Intraduodenal	Dose-dependent inhibition of pancreatic juice volume and amylase output	0.025 mg/kg/h
Rat	Pancreatic Secretion	Intraduodenal Casein (400 mg/h)	0.2 mg/kg/h, Intraduodenal	Significant suppression of pancreatic juice volume and amylase output	Not Applicable
Mouse	Gastric Emptying	CCK-8	Dose not specified	Inhibition of CCK-8-induced delay in gastric emptying	Not Applicable

## Experimental Protocol: Cerulein-Induced Pancreatitis Model

Cerulein, a CCK analogue, is commonly used to induce acute pancreatitis in rodents, providing a model to test the therapeutic efficacy of CCK antagonists like **Pranazepide**.



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**Figure 3:** Experimental Workflow for the Cerulein-Induced Pancreatitis Model.

Methodology:

- Animal Dosing: Experimental animals (typically rats or mice) are administered **Pranazepide** or a vehicle control at various doses prior to the induction of pancreatitis.

- **Induction of Pancreatitis:** Acute pancreatitis is induced by intraperitoneal or intravenous injections of a supramaximal dose of cerulein (e.g., 50 µg/kg in mice, administered hourly for several hours).
- **Sample Collection:** At a predetermined time point after cerulein administration, animals are euthanized, and blood and pancreatic tissue are collected.
- **Biochemical Analysis:** Serum levels of pancreatic enzymes, such as amylase and lipase, are measured as indicators of pancreatic injury.
- **Histological Evaluation:** Pancreatic tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the severity of edema, inflammatory cell infiltration, and acinar cell necrosis.

## Pharmacokinetics

Detailed pharmacokinetic data for **Pranazepide** in common preclinical species is limited in the publicly available literature. However, general pharmacokinetic parameters for benzodiazepine-class compounds have been studied in various species.

### Summary of Pharmacokinetic Parameters

Species	Administration Route	Bioavailability (%)	Half-life (t <sub>1/2</sub> )	Clearance (Cl)	Volume of Distribution (Vd)
Rat	Oral / IV	Data not available	Data not available	Data not available	Data not available
Dog	Oral / IV	Data not available	Data not available	Data not available	Data not available
Monkey	Oral / IV	Data not available	Data not available	Data not available	Data not available

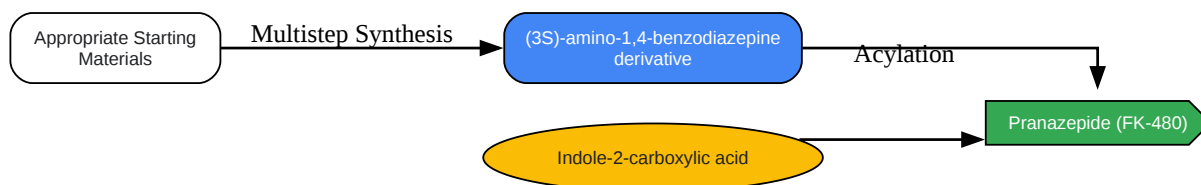
Note: Specific quantitative pharmacokinetic parameters for **Pranazepide** are not available in the reviewed literature. The table is presented as a template for such data.



## Synthesis

The synthesis of **Pranazepide** (FK-480) is based on the construction of a tricyclic 1,4-benzodiazepine core, followed by acylation with indole-2-carboxylic acid.

## Synthetic Scheme Overview



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**Figure 4:** Generalized Synthetic Pathway for **Pranazepide**.

**Key Synthetic Steps:** The synthesis involves the initial preparation of the key intermediate, the (3S)-amino-1,4-benzodiazepine derivative. The absolute stereochemistry of this precursor is crucial for the biological activity and has been confirmed by X-ray crystallography. The final step is the coupling of this amino-benzodiazepine with indole-2-carboxylic acid to form the amide bond, yielding **Pranazepide**.

## Conclusion

**Pranazepide** is a well-characterized, potent, and selective CCK-A receptor antagonist. Its ability to block CCK-mediated physiological processes, particularly pancreatic secretion, has been demonstrated in both in vitro and in vivo models. While its clinical development was discontinued, **Pranazepide** remains a valuable pharmacological tool for researchers investigating the roles of the CCK system in gastrointestinal physiology and pathophysiology. Further disclosure of its detailed pharmacokinetic profile and a broader range of in vivo efficacy studies would be beneficial for a complete understanding of its properties.

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